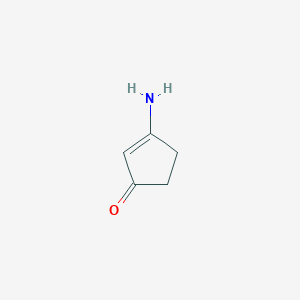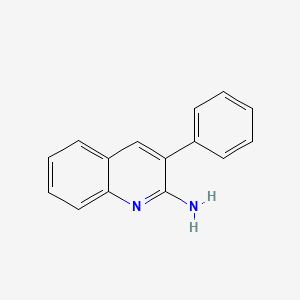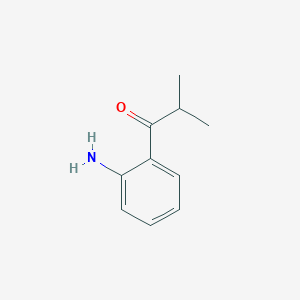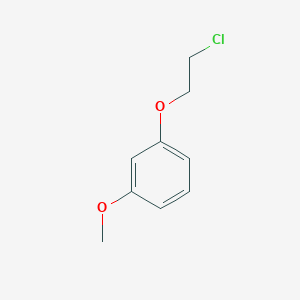
2-Bromo-5-(tert-butyl)phenol
Vue d'ensemble
Description
“2-Bromo-5-(tert-butyl)phenol” is a chemical compound with the CAS number 20942-68-1 . It has a molecular weight of 229.12 and is typically in a liquid form .
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . This process involves a series of HBr eliminations to account for the loss of 2 equivalents of HBr .
Chemical Reactions Analysis
The synthesis of substituted 2-bromo phenols involves a novel bromination-dehydrobromination reaction . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .
Applications De Recherche Scientifique
Pharmaceutical Intermediates
This compound is utilized in the synthesis of various pharmaceutical intermediates. It serves as a building block in the creation of more complex molecules used in medicine .
Medicine
Direct applications in medicinal products have been noted, although specific details on its role in medication are not extensively documented in the available sources .
Organic Synthesis
When treated with potassium ferricyanide in benzene, it yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran, which is a compound of interest in organic synthesis reactions .
Chromatography and Mass Spectrometry
It has been mentioned that compounds like 2-Bromo-5-(tert-butyl)phenol can be important in chromatography or mass spectrometry applications, possibly as standards or reagents .
Fine Chemical Products
This compound is used in producing oil-soluble phenolic resin, polycarbonate, and other fine chemical products. It acts as an intermediate for various end products .
Antioxidants and Coatings
It can be used as an intermediate for antioxidants and coatings, contributing to the stability and function of these products .
Mécanisme D'action
Target of Action
Similar compounds like tert-butyl bromide have been used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes under physiological conditions . This suggests that 2-Bromo-5-(tert-butyl)phenol may interact with adenine-based nucleosides.
Mode of Action
A related compound, 4-tert-butyl cyclohexanone, has been used in a bromination-dehydrobromination reaction to synthesize substituted 2-bromo phenols . This reaction involves a series of HBr eliminations leading to the formation of the phenol . It’s possible that 2-Bromo-5-(tert-butyl)phenol might undergo similar reactions.
Pharmacokinetics
The compound’s molecular weight (22912 g/mol) and physical form (oil) suggest that it may have certain lipophilic properties, which could influence its absorption and distribution .
Result of Action
Safety data sheets indicate that the compound can cause skin and eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(tert-butyl)phenol. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, it should be handled carefully to avoid contact with skin and eyes, and inhalation of dust, vapor, mist, or gas .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHPGHAMBDJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491367 | |
| Record name | 2-Bromo-5-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(tert-butyl)phenol | |
CAS RN |
20942-68-1 | |
| Record name | 2-Bromo-5-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)